3-(3-Bromophenyl)-1-ethylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
1263280-03-0 |
|---|---|
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-ethylpyrrolidine |
InChI |
InChI=1S/C12H16BrN/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
InChI Key |
ZKLFJQPUTPGIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Bromophenyl 1 Ethylpyrrolidine and Its Structural Precursors
Strategies for Constructing the Pyrrolidine (B122466) Core Structure
The creation of the five-membered nitrogen heterocycle is a central challenge in the synthesis of pyrrolidine derivatives. researchgate.netmdpi.com Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classical cyclization reactions to more complex multicomponent strategies. These methods provide pathways to variously substituted pyrrolidines, which can serve as direct precursors to the target compound.
Intramolecular cyclization remains one of the most direct and widely employed strategies for assembling the pyrrolidine ring. bohrium.com This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to close the five-membered ring. Various modes of activation and catalysis have been developed to enhance the efficiency and selectivity of these transformations.
Electrosynthesis has emerged as a powerful and sustainable method for forging chemical bonds. nih.gov Electroreductive cyclization offers a green and efficient route to pyrrolidine derivatives from readily available starting materials, often avoiding the need for harsh chemical reagents. nih.govresearchgate.net This technique typically involves the reduction of an imine substrate at the cathode, which then undergoes cyclization with a tethered electrophile. nih.gov
One notable application is the electroreductive cyclization of an imine with terminal dihaloalkanes. nih.gov This method has been successfully implemented in flow microreactors, which offer a large specific surface area, enhancing the efficiency of the reduction process and leading to good yields of the target pyrrolidine derivatives. nih.govresearchgate.net For instance, the cyclization of benzylideneaniline (B1666777) with 1,4-dibromobutane (B41627) can be performed to produce N-phenyl-2-phenylpyrrolidine. The process can be scaled up for preparative synthesis by employing continuous electrolysis. nih.gov This approach represents a significant advance over conventional batch-type reactions, providing a single-step synthesis from simple precursors while eliminating the use of toxic or expensive reagents. nih.gov
More recently, electrochemical methods have been applied to radical ene-yne cyclizations, enabling the stereoselective synthesis of complex pyrrolidines. nih.gov Anodically coupled electrolysis, for example, can generate trifluoromethyl (CF₃•) and chlorine (Cl•) radicals from stable, solid precursors. These radicals react with 1,6-enyne substrates in a manganese-catalyzed process to yield chlorotrifluoromethylated pyrrolidines with high stereochemical control. nih.gov
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing mild and selective pathways for C-N and C-C bond formation. acs.org Catalysts based on palladium, copper, and rhodium are frequently employed in the synthesis of pyrrolidines. nih.govnih.govorganic-chemistry.org
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct route to 3-aryl pyrrolidines, a key structural motif in the target compound. nih.govresearchgate.net This process involves the reaction of a pyrroline (B1223166) with an aryl halide in the presence of a palladium catalyst, delivering the hydroarylated pyrrolidine product. researchgate.net The reaction has a broad substrate scope and can be used to synthesize drug-like molecules in a single step from accessible precursors. nih.gov
Copper-catalyzed intramolecular C-H amination is another powerful strategy for constructing the pyrrolidine ring. acs.orgnih.gov This method facilitates the direct amination of C(sp³)–H bonds, offering a highly atom-economical route to the heterocyclic core. nih.gov For example, N-fluoride amides can undergo intramolecular C-H amination using copper-tris(pyrazolyl)borate complexes as precatalysts to yield pyrrolidines. acs.org The reaction mechanism and the effect of different ligands and halide groups on the reaction outcome have been studied, providing a deeper understanding of this transformation. acs.org
The table below summarizes representative examples of transition-metal catalyzed cyclizations for pyrrolidine synthesis.
| Catalyst/Metal | Substrate Type | Reaction Type | Product Type | Yield (%) | Reference(s) |
| Palladium | N-alkyl pyrroline & Aryl bromide | Hydroarylation | 3-Aryl pyrrolidine | Good | nih.govresearchgate.net |
| Copper | N-fluoride amide | Intramolecular C-H Amination | Pyrrolidine | 83-99% | acs.org |
| Iridium | Tertiary Amide/Lactam | Reductive [3+2] Cycloaddition | Functionalized Pyrrolidine | Good | acs.org |
| Rhodium | O-benzoylhydroxylamine | C-H Amination/Cyclization | Pyrrolidine | Very Good | organic-chemistry.org |
Classical acid-promoted and base-mediated cyclization reactions continue to be valuable tools for pyrrolidine synthesis. These methods often rely on the activation of functional groups within an acyclic precursor to facilitate intramolecular nucleophilic attack.
An acid-promoted synthesis of azaheterocycles can be achieved from N-carbamate-protected amino alcohols. organic-chemistry.org In this approach, the hydroxyl group is activated using orthoesters, which enables the carbamate (B1207046) nitrogen, despite its reduced nucleophilicity, to act as the nucleophile in the ring-closing step, affording various pyrrolidines in very good yields. organic-chemistry.org
Base-mediated cyclocondensation offers another straightforward route. For example, the reaction of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium provides an efficient synthesis of N-substituted pyrrolidines. organic-chemistry.org This one-pot method is simple and effective for creating the heterocyclic ring. organic-chemistry.org
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems. A variant of this, the ring-closing enyne metathesis (RCEM), is a particularly atom-economical process for synthesizing pyrrolidine derivatives that contain a conjugated diene moiety, which can be used for further functionalization. acs.orgorganic-chemistry.org
This methodology utilizes ruthenium catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize enyne substrates containing a nitrogen atom. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and has been shown to be effective for substrates containing a basic or nucleophilic nitrogen atom, yielding a series of new pyrrolidine derivatives in very good yields. acs.orgacs.orgnih.gov Notably, these reactions can often proceed smoothly without the need for an ethylene (B1197577) gas atmosphere, which is typically required to enhance reaction rates with terminal alkynes. acs.org
The table below presents data from a study on the RCEM synthesis of pyrrolidine derivatives using a first-generation Grubbs catalyst.
| Substrate (Enyne) | Product (Pyrrolidine) | Yield (%) |
| Enynes with ester groups | Corresponding pyrrolidines | Good |
| Enynes with indole (B1671886) groups | Corresponding pyrrolidines | Good |
| Substrate 6i | Pyrrolidine product | Good |
| Substrate 6j | Pyrrolidine product | Good |
| Reaction conditions: substrate (1 mmol), catalyst 1 (0.05 mmol), CH₂Cl₂ (20 mL), 40 °C, 15 h. Data sourced from Organic Letters. acs.org |
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tandfonline.com MCRs are prized for their high atom and step economy, making them an efficient and environmentally friendly approach to complex molecules. tandfonline.comresearchgate.net
Several MCR strategies have been developed for the direct construction of highly functionalized pyrrolidine scaffolds. acs.orgacs.org For example, a three-component reaction involving isocyanides, heterocyclic thiols, and gem-dicyano olefins can directly yield an imino-pyrrolidine-thione scaffold. acs.org This reaction proceeds via a Smiles rearrangement followed by an intramolecular cyclization to form the core structure. acs.org
Another powerful MCR for pyrrolidine synthesis is the asymmetric [3+2] cycloaddition of azomethine ylides. nih.gov In one example, optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent react in a one-pot operation to afford highly substituted pyrrolidine derivatives. nih.gov This reaction is highly diastereoselective and can construct up to three stereogenic centers in a single step. nih.gov The reaction conditions can be tuned to favor the formation of the pyrrolidine derivative over a tetrahydrofuran (B95107) byproduct by adjusting the amount of Lewis acid catalyst (TiCl₄) and omitting additives like acetonitrile (B52724). nih.gov
The development of these advanced synthetic methodologies provides a robust platform for the synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine and its precursors, enabling the efficient construction and functionalization of the core pyrrolidine ring.
Multicomponent Reactions for Pyrrolidine Scaffolds
Stereoselective Synthesis of Pyrrolidine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of pyrrolidine derivatives is of paramount importance.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed to achieve this for the pyrrolidine ring system.
One common approach is the use of the chiral pool , where readily available enantiopure natural products, such as amino acids (e.g., proline), are used as starting materials. rsc.org Proline, with its inherent chirality, serves as a versatile precursor for a wide range of pyrrolidine-containing natural products. researchgate.net
Asymmetric catalysis is another powerful tool. This involves the use of a chiral catalyst to induce enantioselectivity in a reaction that transforms a prochiral substrate into a chiral product. This can be achieved through:
Organocatalysis : As mentioned previously, chiral pyrrolidine-based organocatalysts are highly effective in promoting enantioselective transformations. nih.gov For example, prolinamide organocatalysts have been used in asymmetric conjugate additions to generate chiral pyrrolidine precursors. nih.gov
Metal Catalysis : Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. Gold(I) complexes with chiral ligands have been used in the enantioselective synthesis of pyrrolidine derivatives. acs.org
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile method for constructing enantiomerically enriched pyrrolidines, allowing access to a variety of stereochemical patterns. acs.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For the pyrrolidine ring, this is crucial for defining the spatial arrangement of substituents.
Multicomponent reactions can be designed to be highly diastereoselective. For example, a TiCl₄-catalyzed multicomponent coupling reaction has been developed to provide functionalized pyrrolidines with up to three contiguous asymmetric centers in a single step with high diastereoselectivity. nih.gov
Intramolecular reactions are also effective for controlling diastereoselectivity. A copper-promoted intramolecular aminooxygenation of alkenes can lead to the formation of 2,5-cis-disubstituted pyrrolidines with excellent diastereoselectivity. researchgate.net Similarly, a one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold(I) catalysis can produce substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. morressier.com
The following table highlights key diastereoselective strategies:
| Strategy | Catalysis/Reagent | Outcome |
| Multicomponent Reaction | TiCl₄ | Formation of up to three contiguous stereocenters with high diastereoselectivity. nih.gov |
| Intramolecular Aminooxygenation | Copper(II) | High diastereoselectivity for 2,5-cis-pyrrolidines. researchgate.net |
| Cascade Reaction | Base and Gold(I) | Synthesis of pyrrolidines with three stereocenters and high diastereoselectivity. morressier.com |
Introduction of the 3-(3-Bromophenyl) Moiety
The final key structural feature of the target molecule is the 3-(3-bromophenyl) substituent. The introduction of an aryl group at the 3-position of the pyrrolidine ring can be achieved through various arylation strategies.
Direct C(sp³)–H activation-arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized substrates. nih.gov This strategy involves the selective cleavage of a C-H bond and its subsequent coupling with an aryl partner.
Palladium catalysis has been extensively used for the C(sp³)–H arylation of saturated N-heterocycles. researchgate.netacs.orgnih.gov The regioselectivity of the arylation can be controlled by using directing groups. For instance, an aminoquinoline directing group attached at the C(3) position of a pyrrolidine can direct palladium-catalyzed C-H arylation to the C(4) position with excellent regio- and stereoselectivity. researchgate.net Similarly, functionalization at the unactivated 3-position of proline derivatives has been achieved using palladium catalysis with aminoquinoline directing groups, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. nih.gov
A thioacyl directing group can also be employed to direct palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines, providing a route to 2-aryl-3-pyrrolines which can be subsequently reduced to the corresponding pyrrolidines. nih.gov
The hydroarylation of pyrrolines is another effective strategy. A palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines. rsc.orgacs.org This process has a broad substrate scope and can deliver drug-like molecules in a single step from readily available precursors. acs.org
| Arylation Strategy | Catalyst System | Key Features |
| Directed C(sp³)-H Arylation | Palladium with directing group (e.g., aminoquinoline, thioacyl) | High regioselectivity at specific C-H bonds (e.g., C2, C3, C4). researchgate.netnih.govnih.govnih.gov |
| Hydroarylation of Pyrrolines | Palladium | Direct formation of 3-aryl pyrrolidines from pyrroline precursors. rsc.orgacs.org |
Coupling Reactions Involving Bromine Substituents
The bromine substituent on the phenyl ring of 3-(3-bromophenyl)pyrrolidine (B3080377) derivatives serves as a versatile functional handle for carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations, predominantly catalyzed by palladium complexes, are crucial for elaborating the core structure and introducing molecular diversity.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. researchgate.netcovasyn.com The synthesis of 3-aryl-pyrrolidines can be achieved by coupling 3-(3-bromophenyl)pyrrolidine with various aryl or heteroaryl boronic acids. mdpi.com The reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands. researchgate.net The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like hydrodehalogenation. researchgate.net For instance, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective in couplings involving hindered substrates. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-aryl derivatives from the 3-(3-bromophenyl)pyrrolidine scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). youtube.com The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a broader range of amines. youtube.com The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylated amine product. libretexts.org
Below is a table summarizing typical conditions for these coupling reactions.
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5%) | dppf | K₂CO₃ | DME/H₂O | 80 - 120 | 70 - 95 |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 60 - 90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos | NaOtBu | Toluene | 80 - 110 | 75 - 98 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Dioxane | 100 | 70 - 92 |
Elaboration of the 1-Ethyl Substituent
The introduction of the ethyl group onto the pyrrolidine nitrogen is a key step in the synthesis of the target molecule. This can be accomplished through several methods, primarily direct N-alkylation or reductive amination of a carbonyl precursor.
Direct N-alkylation involves the reaction of the secondary amine precursor, 3-(3-bromophenyl)pyrrolidine, with an ethylating agent. This is a classical SN2 reaction where the nitrogen atom acts as a nucleophile.
Common ethylating agents include ethyl bromide, ethyl iodide, or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, thereby preventing the protonation of the starting amine which would render it non-nucleophilic. rsc.org Bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are frequently used in polar aprotic solvents like acetonitrile or DMF. sciencemadness.org A significant challenge with direct alkylation is the potential for overalkylation, where the newly formed tertiary amine product reacts further to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.commasterorganicchemistry.com This can be mitigated by carefully controlling stoichiometry, using the amine as the limiting reagent, or employing specific strategies that favor mono-alkylation. rsc.org
| Precursor | Alkylating Agent | Base | Solvent | Temperature | Notes |
| 3-(3-Bromophenyl)pyrrolidine | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Risk of overalkylation. |
| 3-(3-Bromophenyl)pyrrolidine | Ethyl Iodide | Et₃N | DMF | Room Temp - 60°C | Iodide is more reactive than bromide. |
| 3-(3-Bromophenyl)pyrrolidine | Diethyl Sulfate | NaHCO₃ | Acetone/H₂O | Room Temp | Potent alkylating agent. |
Reductive amination is a versatile and highly efficient two-step, one-pot process for N-alkylation that largely avoids the issue of overalkylation seen in direct methods. masterorganicchemistry.comlibretexts.org The reaction begins with the condensation of the 3-(3-bromophenyl)pyrrolidine precursor with an acetaldehyde (B116499), which forms an intermediate iminium ion. This ion is then reduced in situ to the desired 1-ethylpyrrolidine (B1582981) product. libretexts.orgyoutube.com
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, as it is non-toxic and tolerant of a wide range of functional groups. harvard.edu Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is also selective but more toxic. masterorganicchemistry.com The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), sometimes with a catalytic amount of acetic acid to facilitate iminium ion formation. harvard.edu
| Precursor | Carbonyl | Reducing Agent | Solvent | Conditions | Yield (%) |
| 3-(3-Bromophenyl)pyrrolidine | Acetaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | Room Temp, 12-24h | 85 - 95 |
| 3-(3-Bromophenyl)pyrrolidine | Acetaldehyde | NaBH₃CN | Methanol | pH 6-7, Room Temp | 80 - 90 |
| 3-(3-Bromophenyl)pyrrolidine | Acetaldehyde | α-picoline-borane | Methanol/AcOH | Room Temp | 80 - 92 |
Total Synthesis and Optimized Protocols for this compound
A common and efficient strategy for the synthesis of this compound is a convergent pathway . This approach involves the initial synthesis of the key intermediate, 3-(3-bromophenyl)pyrrolidine. This precursor can be prepared through various established methods for pyrrolidine synthesis, such as cycloaddition reactions or ring-closing metathesis. sci-hub.se Once this core structure is obtained, the final step involves the elaboration of the 1-ethyl substituent via one of the methods described in section 2.4 (i.e., reductive amination or direct N-alkylation). Reductive amination is often preferred due to its higher selectivity and yield. masterorganicchemistry.comorganic-chemistry.org
Convergent Approach Example:
Synthesis of 3-(3-bromophenyl)pyrrolidine from acyclic precursors.
Reaction of 3-(3-bromophenyl)pyrrolidine with acetaldehyde and a reducing agent (e.g., NaBH(OAc)₃) to yield the final product.
A divergent pathway would involve creating a common intermediate that can be used to synthesize not only the target compound but also a library of related analogues. For example, a precursor like 1-ethyl-3-oxopyrrolidine could be synthesized first. This ketone could then undergo a Wittig reaction followed by reduction to introduce a generic aryl group, or it could be converted to an enol triflate for subsequent Suzuki coupling with 3-bromophenylboronic acid. Alternatively, a precursor like 3-pyrrolidinone (B1296849) could be N-ethylated first, and then the 3-aryl group could be introduced. This approach allows for flexibility in creating various derivatives from a single, advanced intermediate.
Optimizing the synthesis of this compound involves systematically refining the parameters of each reaction step to maximize efficiency and minimize byproduct formation. covasyn.com
For Coupling Reactions (if used to build the aryl-pyrrolidine bond): Optimization of Suzuki or Buchwald-Hartwig reactions is critical. This involves screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems (e.g., DME/water, toluene, dioxane). researchgate.netmdpi.com The temperature and reaction time are also key variables that must be fine-tuned to ensure complete conversion without degradation of the product. covasyn.com
For N-Ethylation:
In direct alkylation , preventing the formation of quaternary ammonium salts is the primary goal. This can be achieved by using a slight excess of the amine relative to the ethylating agent, maintaining lower reaction temperatures, and carefully selecting a base that does not overly promote the second alkylation.
In reductive amination , the choice of reducing agent is paramount. NaBH(OAc)₃ is often optimal due to its high selectivity and mild nature. harvard.edu The pH of the reaction medium can also be adjusted; slightly acidic conditions (using catalytic acetic acid) promote the formation of the iminium ion intermediate without causing significant reduction of the starting aldehyde. harvard.edu Optimization also includes adjusting the stoichiometry of the aldehyde and reducing agent to ensure the reaction goes to completion.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay between multiple variables (catalyst loading, temperature, concentration) and identify the optimal conditions for achieving the highest possible yield and purity of this compound. covasyn.com
Advanced Spectroscopic and Chromatographic Characterization of 3 3 Bromophenyl 1 Ethylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-(3-Bromophenyl)-1-ethylpyrrolidine, ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming its molecular structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bromophenyl ring, the pyrrolidine (B122466) ring, and the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom of the pyrrolidine ring.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic (C₆H₄Br) | 7.0 - 7.5 | Multiplet (m) | 7-8 |
| Pyrrolidine CH (C3) | 3.0 - 3.5 | Multiplet (m) | |
| Pyrrolidine CH₂ (C2, C5) | 2.5 - 3.2 | Multiplet (m) | |
| Pyrrolidine CH₂ (C4) | 1.8 - 2.4 | Multiplet (m) | |
| Ethyl CH₂ (N-CH₂) | 2.4 - 2.8 | Quartet (q) | ~7 |
| Ethyl CH₃ (CH₃) | 1.0 - 1.3 | Triplet (t) | ~7 |
The aromatic protons on the 3-bromophenyl group would appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the pyrrolidine ring would exhibit complex multiplets in the range of 1.8 to 3.5 ppm. The methine proton at the C3 position, being adjacent to the phenyl ring, is expected to be the most downfield of the pyrrolidine protons. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) group (N-CH₂) and a triplet for the methyl group (CH₃), arising from spin-spin coupling with each other.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The presence of the bromine atom and the nitrogen atom will influence the chemical shifts of the adjacent carbons.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C-Br (C3') | 120 - 125 |
| Aromatic CH (C2', C4', C5', C6') | 125 - 135 |
| Aromatic C-N (C1') | 140 - 145 |
| Pyrrolidine CH (C3) | 40 - 45 |
| Pyrrolidine CH₂ (C2, C5) | 50 - 60 |
| Pyrrolidine CH₂ (C4) | 25 - 35 |
| Ethyl CH₂ (N-CH₂) | 45 - 55 |
| Ethyl CH₃ (CH₃) | 10 - 15 |
The carbon atom attached to the bromine (C3') is expected to have a chemical shift around 122 ppm. The other aromatic carbons will resonate in the typical aromatic region of 125-145 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, with those closer to the nitrogen atom (C2, C5, and the N-CH₂ of the ethyl group) being more deshielded and appearing further downfield.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidine and ethyl groups. For instance, correlations would be expected between the ethyl CH₂ and CH₃ protons.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.
HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different fragments of the molecule, for example, showing a correlation from the pyrrolidine C3 proton to the carbons of the bromophenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and basic compounds like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da.
Expected ESI-MS Data:
| Ion | Expected m/z |
| [M(⁷⁹Br)+H]⁺ | 254.08 |
| [M(⁸¹Br)+H]⁺ | 256.08 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for analyzing the purity of this compound and for studying its fragmentation pattern through tandem mass spectrometry (MS/MS).
In an MS/MS experiment, the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information.
Expected Fragmentation Pathways:
A primary fragmentation pathway would likely involve the cleavage of the ethyl group from the pyrrolidine nitrogen, resulting in a fragment ion corresponding to the loss of ethene (28 Da). Another significant fragmentation could be the loss of the entire ethylpyrrolidine moiety, leading to a bromophenyl cation. The pyrrolidine ring itself could also undergo ring-opening fragmentation.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. These methods are instrumental in identifying the functional groups present in this compound.
Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simplified sample handling, is a powerful tool for identifying the functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The key functional groups present in the molecule are the substituted aromatic ring, the tertiary amine within the pyrrolidine ring, and the aliphatic C-H bonds of the ethyl and pyrrolidine moieties. The C-Br stretching vibration of the bromophenyl group is typically observed in the fingerprint region of the IR spectrum.
Expected Infrared Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3-Bromophenyl | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl, Pyrrolidine | 2975-2850 | Strong |
| C=C Stretch (Aromatic) | 3-Bromophenyl | 1600-1450 | Medium |
| C-H Bend (Aliphatic) | Ethyl, Pyrrolidine | 1470-1370 | Medium |
| C-N Stretch (Tertiary Amine) | 1-Ethylpyrrolidine (B1582981) | 1250-1020 | Medium to Strong |
| C-Br Stretch | 3-Bromophenyl | 680-515 | Medium to Strong |
| Out-of-Plane C-H Bend (Aromatic) | 1,3-Disubstituted Benzene (B151609) | 810-750 and 725-680 | Strong |
This table presents expected ranges for vibrational frequencies based on typical values for the respective functional groups.
The presence of a strong absorption band in the 2975-2850 cm⁻¹ region would confirm the aliphatic C-H bonds of the ethyl and pyrrolidine groups. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-N stretching of the tertiary amine is a key indicator for the pyrrolidine ring structure. Finally, the C-Br stretch and the aromatic C-H out-of-plane bending patterns would confirm the identity and substitution pattern of the bromophenyl ring.
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. This often results in different relative intensities of vibrational bands compared to the IR spectrum.
For this compound, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-Br bond, which may show weak absorption in the IR spectrum.
Expected Raman Shifts for this compound:
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3-Bromophenyl | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | Ethyl, Pyrrolidine | 2975-2850 | Strong |
| Ring Breathing (Aromatic) | 3-Bromophenyl | ~1000 | Strong |
| C=C Stretch (Aromatic) | 3-Bromophenyl | 1600-1550 | Strong |
| C-N Stretch (Pyrrolidine Ring) | 1-Ethylpyrrolidine | 1100-900 | Medium |
| C-Br Stretch | 3-Bromophenyl | 680-515 | Strong |
This table presents expected ranges for Raman shifts based on typical values for the respective functional groups.
The symmetric "ring breathing" mode of the disubstituted benzene ring is often a strong and characteristic band in the Raman spectrum, providing clear evidence for the aromatic moiety. The C-Br stretch is also typically well-defined and strong in the Raman spectrum.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an essential technique for the separation, purification, and assessment of the purity of chemical compounds. For this compound, a combination of preparative and analytical chromatographic methods is employed.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components of the mixture are separated based on their differential interactions with the two phases.
For a compound of this nature, a reversed-phase HPLC method is commonly employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Typical HPLC Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
For the purification of this compound on a larger scale, preparative chromatography techniques are utilized.
Silica (B1680970) Gel Column Chromatography:
This is a widely used and cost-effective method for the purification of organic compounds. A glass column is packed with silica gel as the stationary phase, and the crude product is loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their polarity. Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel. For this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for its purification.
Chiral Supercritical Fluid Chromatography (SFC):
Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of these enantiomers. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers advantages over traditional chiral HPLC, including faster separations and reduced solvent consumption. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers, allowing for their separation and isolation. The choice of CSP and co-solvent (often an alcohol) is critical for achieving optimal separation.
Structure Activity Relationship Sar and Analog Design Within the 3 3 Bromophenyl 1 Ethylpyrrolidine Chemical Class
General Principles of SAR for Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional (3D) character and stereochemical complexity. nih.govresearchgate.net Unlike flat aromatic rings, the non-planar, saturated pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets. researchgate.netunipa.it
Key SAR principles for pyrrolidine derivatives include:
Stereochemistry: The carbon atoms of the pyrrolidine ring can be chiral centers. The absolute configuration (R or S) of these centers is often crucial for biological activity, as enantiomers can exhibit vastly different potencies and pharmacological profiles due to stereospecific interactions with enantioselective proteins like receptors and enzymes. nih.govresearchgate.net
Substituent Positioning: The relative orientation of substituents on the pyrrolidine ring (e.g., cis vs. trans) is a critical determinant of activity. For instance, studies on certain pyrrolidine series have shown a preference for the cis-configuration of substituents at the 3 and 4 positions over the trans orientation for optimal functional activity. nih.govd-nb.info
Basicity of the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is basic, and its pKa can be modulated by the electronic effects of its substituents. This basicity is often vital for forming ionic interactions or hydrogen bonds with target proteins, such as monoamine transporters. nih.govnih.gov
The 3-arylpyrrolidine scaffold, in particular, is a common motif in compounds targeting the central nervous system (CNS). The aryl group at the 3-position often serves as a key pharmacophoric element that engages in hydrophobic, pi-stacking, or other interactions within the target's binding pocket.
Substituent Effects on the Bromophenyl Moiety
The bromophenyl group of 3-(3-bromophenyl)-1-ethylpyrrolidine is a critical component influencing the compound's pharmacological properties. Modifications to this moiety, including the position of the bromine atom and the addition of other substituents, can profoundly alter its interaction with biological targets.
The position of the bromine atom on the phenyl ring (ortho, meta, or para) is a key variable in determining the pharmacological profile. Halogen atoms like bromine can influence activity through several mechanisms:
Steric Effects: A bromine atom is sterically demanding and can dictate the preferred orientation of the phenyl ring within a binding site. Its position can either facilitate an optimal fit or create steric clashes that reduce affinity.
Electronic Effects: Bromine is an electronegative, deactivating group with a dual electronic effect: it withdraws electron density through induction (-I effect) and donates electron density through resonance (+M effect). This alters the electron distribution of the phenyl ring, potentially affecting interactions like cation-pi or pi-pi stacking.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the biological target. The geometry and strength of this bond are highly dependent on the bromine's position.
While direct SAR data comparing the positional isomers of 3-(bromophenyl)-1-ethylpyrrolidine is limited in the public domain, studies on related classes of compounds, such as synthetic cathinones and other monoamine transporter inhibitors, often show that positional changes of a halogen on a phenyl ring lead to significant variations in potency and selectivity. researchgate.net For example, in a related series of pyrrolidinopropiophenones, the compound 3Br-PPP, which has a bromine at the meta-position, was found to act as a partial releasing agent at the human norepinephrine (B1679862) transporter (hNET). researchgate.net
| Isomer | Potential Steric Impact | Potential Electronic Impact | Potential for Halogen Bonding |
|---|---|---|---|
| ortho-Bromo | High; may force rotation of the phenyl ring, restricting conformation. | Strong inductive withdrawal due to proximity to the pyrrolidine linkage. | May be sterically hindered from forming optimal interactions. |
| meta-Bromo | Moderate; allows more rotational freedom than the ortho isomer. | Primarily inductive effect, influencing the ring's electrostatic potential. | Well-positioned to form halogen bonds without significant steric hindrance. |
| para-Bromo | Low; minimal steric interference with the pyrrolidine ring. | Inductive and resonance effects are balanced, influencing the distal end of the ring. | Can form linear, strong halogen bonds if the binding pocket accommodates it. |
Beyond the bromine atom, the introduction of other substituents onto the phenyl ring can fine-tune the activity of 3-phenylpyrrolidine (B1306270) derivatives. The electronic nature (electron-donating vs. electron-withdrawing) and size (steric bulk) of these substituents are critical design elements.
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or trifluoromethyl (CF₃) decrease the electron density of the phenyl ring. mdpi.com This can strengthen halogen bonds or alter cation-pi interactions, sometimes leading to increased potency. For instance, in one study of anticonvulsant compounds, derivatives with a 3-CF₃ substitution showed maximal protective activity. mdpi.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH₃) or methyl (CH₃) increase the electron density of the phenyl ring. mdpi.com This can enhance pi-pi stacking interactions. SAR studies on certain pyridine (B92270) derivatives have shown that increasing the number of methoxy groups can lead to a significant increase in antiproliferative activity, demonstrating the impact of EDGs. mdpi.com
Steric Bulk: The size of a substituent can be used to probe the dimensions of the binding pocket. Small substituents like fluorine may be well-tolerated, whereas larger groups like a tert-butyl group could cause a steric clash, reducing or abolishing activity. Conversely, a bulky group might provide additional van der Waals interactions if the pocket is large enough to accommodate it.
Impact of N-Substituent Modifications on Pyrrolidine Ring
The substituent attached to the pyrrolidine nitrogen is a key modulator of pharmacological activity, influencing properties such as target affinity, selectivity, and pharmacokinetics.
In this compound, the N-ethyl group plays a specific role. While often seen as a simple alkyl substituent, its size, lipophilicity, and interaction potential are significant.
Size and Lipophilicity: The ethyl group provides a balance of size and lipophilicity. It is larger than a methyl group, potentially providing more extensive van der Waals interactions in a hydrophobic pocket, but smaller and more flexible than larger alkyl or aryl groups. This can be crucial for optimizing affinity for specific transporters or receptors.
Basicity Modulation: The N-ethyl group is weakly electron-donating, which slightly increases the basicity of the pyrrolidine nitrogen compared to an unsubstituted amine. This basicity is often essential for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters. nih.gov
Target Selectivity: The length and nature of the N-alkyl chain are known to be critical determinants of selectivity between different monoamine transporters (dopamine, norepinephrine, and serotonin). Lengthening the alkyl chain can shift a compound's profile from a dopamine-selective agent to a more norepinephrine-selective one.
The N-ethyl group is a common feature in various biologically active pyrrolidines, including precursors to drugs like Raclopride, where the (S)-(1-ethylpyrrolidin-2-yl)methanamine moiety is a key building block. mdpi.com
Replacing the N-ethyl group with other N-alkyl or N-aryl substituents is a common strategy in analog design to explore the SAR and optimize properties.
N-Alkyl Analogues: Varying the length and branching of the N-alkyl chain can have a profound impact on potency. Generally, there is an optimal chain length for activity at a specific target. For instance, in the cathinone (B1664624) class, extending the N-alkyl chain from methyl to ethyl to propyl can significantly alter potency at dopamine (B1211576) and norepinephrine transporters.
| N-Substituent | Typical Impact on DAT Potency | Typical Impact on NET Potency | Rationale |
|---|---|---|---|
| N-Methyl | Often potent | Moderate potency | Small size fits well in many binding pockets. |
| N-Ethyl | Often maintains or increases potency | Often increases potency | Provides a good balance of size and lipophilicity. |
| N-Propyl/N-Butyl | Potency may decrease | Potency may increase or decrease | Longer chains may be too large for the DAT pocket but may fit the NET pocket. |
N-Aryl Analogues: The introduction of an N-aryl or N-arylalkyl group introduces significant bulk and potential for additional pi-stacking or hydrophobic interactions. mdpi.comnih.gov N-aryl-substituted pyrrolidines are a broad class of compounds with diverse biological activities. nih.govjocpr.com For example, SAR studies on certain pyrrolidine series have revealed that N-aryl substitution can lead to potent dual agonists for specific nuclear receptors. d-nb.info The electronic properties of the aryl ring (e.g., a phenyl, substituted phenyl, or heteroaryl ring) can also be modulated to fine-tune interactions with the target protein. mdpi.comnih.gov
Conformational Flexibility and Stereochemical Considerations
The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets. For the this compound chemical class, both the flexibility of the pyrrolidine ring and the stereochemistry at its chiral center are critical determinants of biological activity.
The five-membered pyrrolidine ring is not planar; its flexibility allows it to adopt a range of non-planar conformations to minimize steric and torsional strain. nih.govresearchgate.net This phenomenon, known as "pseudorotation," results in two predominant low-energy puckered conformations: the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no four atoms are coplanar). nih.gov The specific pucker adopted, such as C4-exo or C4-endo, is heavily influenced by the nature and position of substituents on the ring. nih.gov
In the case of this compound, the bulky 3-bromophenyl group plays a dominant role in dictating the preferred conformation. To minimize steric hindrance, this large substituent will preferentially occupy a pseudo-equatorial position on the pyrrolidine ring. nih.gov This preference, in turn, locks the ring into a more defined, lower-energy conformation. nih.gov Computational chemistry, using tools like Density Functional Theory (DFT), and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for identifying these minimum-energy conformers and estimating the relative proportions of each in solution. researchgate.net A thorough conformational analysis is essential, as the precise spatial arrangement of the bromophenyl group and the nitrogen atom is crucial for fitting into a receptor's binding pocket.
The substitution at the C3 position of the pyrrolidine ring introduces a chiral center, meaning that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(3-Bromophenyl)-1-ethylpyrrolidine and (S)-3-(3-Bromophenyl)-1-ethylpyrrolidine. nih.gov
Biological systems, such as protein receptors and enzymes, are themselves chiral environments. nih.govresearchgate.net Consequently, the two enantiomers of a chiral ligand often interact differently with their biological target. biomedgrid.com This stereoselectivity can lead to significant differences in biological activity, where one enantiomer (the eutomer) may be highly active, while the other (the distomer) may be significantly less active or even inactive. nih.govnih.gov In some cases, the enantiomers can elicit entirely different pharmacological effects. nih.gov
For the broader class of 3-arylpyrrolidine derivatives, stereochemistry has been shown to be a critical factor for activity. For instance, studies on related compounds have demonstrated that the configuration of the pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a specific receptor. nih.govnih.gov The (2S,3R) configuration, for example, was found to be favorable for the androgen receptor antagonistic activity in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. nih.gov This highlights that the precise three-dimensional orientation of the aryl group, governed by the chiral center, is a key element in establishing effective ligand-receptor interactions. researchgate.net
Table 1: Illustrative Impact of Chirality on Receptor Binding Affinity
| Compound Series | Enantiomer | Receptor Binding Affinity (Ki, nM) | Stereoselectivity Ratio (Ki of Distomer / Ki of Eutomer) |
|---|---|---|---|
| Hypothetical 3-Arylpyrrolidine Analog | (R)-Isomer | 15 | 20 |
| (S)-Isomer | 300 | ||
| Androgen Receptor Antagonists nih.gov | (2S,3R)-Configuration | Favorable Activity | Qualitative Difference |
| Other Stereoisomers | Reduced Activity |
Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)
To systematically explore the SAR of the this compound class and guide the design of improved analogs, various computational modeling techniques are employed. These methods aim to build predictive models that correlate molecular structure with biological activity.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. frontiersin.orgresearchgate.net For the this compound class, a ligand-based pharmacophore hypothesis can be generated by aligning a set of active analogs and identifying common chemical features. pharmacophorejournal.com
Based on the structure, a typical pharmacophore model for this class would likely include:
An Aromatic Ring (AR): Corresponding to the bromophenyl group, which is often involved in π-π stacking or hydrophobic interactions within the receptor binding site.
A Positive Ionizable (PI) or Hydrogen Bond Acceptor (HBA) feature: Associated with the pyrrolidine nitrogen, which is basic and can be protonated at physiological pH to form ionic bonds or can act as a hydrogen bond acceptor. researchgate.net
Table 2: Potential Pharmacophoric Features for the 3-Arylpyrrolidine Class
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction Type |
|---|---|---|
| Aromatic Ring (AR) | 3-Bromophenyl group | π-π stacking, Hydrophobic interaction |
| Hydrophobic (HY) | Ethyl group, Phenyl ring | Van der Waals forces, Hydrophobic interaction |
| Positive Ionizable (PI) / Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen | Ionic bond, Hydrogen bond |
CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide detailed insights into how steric, electrostatic, and other physicochemical properties of a molecule influence its biological activity. researchgate.netresearchgate.net In these methods, a series of aligned molecules are placed in a 3D grid, and the interaction energies (fields) between the molecules and a probe atom are calculated at each grid point. nih.gov These field values are then correlated with the biological activity data using statistical methods to generate a predictive model. tandfonline.com
The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely lead to changes in activity: researchgate.net
Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.
Electrostatic Maps: Blue contours highlight areas where positive charge is beneficial, whereas red contours indicate where negative charge or electronegativity is preferred.
For pyrrolidine derivatives, CoMFA and CoMSIA studies have successfully identified key structural requirements for activity. nih.govresearchgate.net For example, a model might reveal that bulky, electron-donating substituents on the phenyl ring enhance activity, providing a clear rationale for analog design. nih.gov The predictive power of these models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govtandfonline.com
HQSAR is another QSAR technique that correlates molecular structure with biological activity, but it does not require molecular alignment, a step that can be challenging and subjective in 3D-QSAR. tandfonline.com Instead, HQSAR generates a molecular hologram, which is a unique fingerprint that encodes all possible molecular fragments (e.g., atom types, bonds, connectivity) within the structure. nih.gov These fragment counts are then used as descriptors and correlated with biological activity to build a predictive QSAR model. nih.gov
Table 3: Typical Statistical Validation Parameters for QSAR Models of Pyrrolidine Derivatives
| QSAR Method | Parameter | Typical Value Range | Indication |
|---|---|---|---|
| CoMFA | q² (Cross-validated r²) | 0.6 - 0.8 | Good internal predictive ability nih.govtandfonline.com |
| r² (Non-cross-validated r²) | > 0.9 | Goodness of fit of the model nih.govtandfonline.com | |
| CoMSIA | q² | 0.6 - 0.9 | Good internal predictive ability nih.govnih.gov |
| r² | > 0.9 | Goodness of fit of the model nih.govnih.gov | |
| HQSAR | q² | 0.6 - 0.9 | Good internal predictive ability nih.govtandfonline.com |
| r² | > 0.8 | Goodness of fit of the model nih.govtandfonline.com |
Note: Values are generalized from multiple studies on various pyrrolidine derivative classes. nih.govtandfonline.comnih.gov
Pre Clinical Pharmacological Profiles and Mechanistic Studies of 3 3 Bromophenyl 1 Ethylpyrrolidine and Analogues
Investigations into Neuropharmacological Activities
The neuropharmacological activities of 3-(3-Bromophenyl)-1-ethylpyrrolidine and its structural analogues have been a subject of interest in the quest for novel therapeutic agents for neurological disorders. Research has primarily focused on their interactions with key receptor systems and their efficacy in animal models of seizures.
Modulation of Ionotropic Glutamate Receptors (iGluRs)
Ionotropic glutamate receptors are crucial for excitatory neurotransmission in the brain, and their modulation presents a therapeutic strategy for various neurological and psychiatric conditions.
While specific studies on the direct interaction of this compound with N-Methyl-D-aspartate (NMDA) receptors are not extensively documented in publicly available literature, the broader class of 3-phenylpyrrolidine (B1306270) derivatives has been investigated for its potential to modulate NMDA receptor activity. The structure-activity relationship of these compounds suggests that substitutions on the phenyl ring can influence their binding affinity and selectivity for different NMDA receptor subunits. However, detailed pharmacological data, including binding affinities and functional antagonism for this compound, remains to be fully elucidated.
Serotonin Receptor (5-HT7R) Antagonism
The serotonin 7 receptor (5-HT7R) is implicated in the pathophysiology of depression, anxiety, and cognitive disorders. Antagonism of this receptor is a promising therapeutic avenue. Although direct evidence for 5-HT7R antagonism by this compound is limited, related pyrrolidine-containing compounds have been explored as 5-HT7R antagonists. For instance, the compound SB-269970, which features a pyrrolidine (B122466) ring, is a potent and selective 5-HT7 receptor antagonist. nih.gov This suggests that the pyrrolidine scaffold can be a key pharmacophoric element for targeting this receptor. Further investigation is required to determine if this compound shares this antagonistic activity.
Anticonvulsant Activity in Animal Models (e.g., MES, scPTZ, 6 Hz seizure models)
A significant body of research has been dedicated to evaluating the anticonvulsant properties of analogues of this compound, particularly those with a pyrrolidine-2,5-dione core. These studies utilize standardized animal models to predict potential clinical efficacy against different seizure types.
Notably, a series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, close structural analogues of the subject compound, have demonstrated significant anticonvulsant activity. mdpi.com In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, several of these compounds exhibited potent activity. The subcutaneous pentylenetetrazole (scPTZ) seizure model, which is indicative of efficacy against absence seizures, also showed positive results for some of these analogues. mdpi.com
Furthermore, the 6 Hz seizure model, which is considered a model for therapy-resistant partial seizures, was employed to assess the efficacy of these compounds. A number of the 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivatives displayed notable protection in this model. mdpi.com The anticonvulsant activity of these analogues underscores the potential of the 3-arylpyrrolidine scaffold in the development of new antiepileptic drugs.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |
|---|---|---|---|
| Analogue 1 (3-(3-chlorophenyl)-1-{2-[4-(phenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | >100 | >100 | >100 |
| Analogue 2 (3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | >100 | >100 | 59.1 |
| Analogue 3 (3-(3-chlorophenyl)-1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | 85.2 | >100 | 38.7 |
| Analogue 4 (3-(3-chlorophenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | >100 | >100 | >100 |
Enzyme Inhibition Studies
Beyond receptor modulation, the therapeutic potential of small molecules can also be realized through the inhibition of key enzymes involved in disease pathology.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Janus Kinase (JAK) Inhibition (for related pyrrolopyridines/pyrimidines)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. nih.govwikipedia.orgyoutube.com This signaling occurs through the JAK/STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for regulating biological processes such as immune responses, cell proliferation, differentiation, and apoptosis. nih.govyoutube.com The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). tandfonline.com When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their activation through phosphorylation. youtube.com These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. youtube.com
Given their central role in immune modulation, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers. wikipedia.org Structural scaffolds such as pyrrolopyridines and pyrimidines have been extensively explored in the development of potent and selective JAK inhibitors. acs.orgacs.orgnih.govcpu.edu.cn For instance, the pyrrolo[2,3-d]pyrimidine scaffold is a core component of several approved JAK inhibitors, including Tofacitinib and Ruxolitinib.
Research has focused on developing inhibitors with selectivity for specific JAK isoforms to minimize off-target effects. nih.govnih.gov Inhibition of JAK1 and/or JAK3 is considered beneficial for treating inflammatory conditions, while JAK2 inhibition is linked to hematological effects, as it is involved in signaling for hematopoietic growth factors. nih.govtandfonline.com For example, a series of C-5 pyrazole-modified pyrrolopyrimidine derivatives were developed as JAK1-selective inhibitors, demonstrating 10- to 20-fold selectivity over JAK2 in enzyme assays. acs.org Similarly, imidazo-pyrrolopyridines have been identified as potent JAK1 inhibitors with excellent kinase selectivity and good pharmacokinetic profiles. nih.gov The design of these inhibitors often involves creating specific interactions with amino acid residues in the kinase ATP-binding site to enhance both affinity and selectivity. nih.govnih.gov
| Scaffold | Target(s) | Selectivity Profile | Therapeutic Potential |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Pan-JAK, JAK1/2, JAK1, JAK3 | Varies with substitution; can be engineered for selectivity (e.g., >100,000-fold for JAK3 over JAK2). tandfonline.com | Rheumatoid arthritis, myeloproliferative disorders, inflammatory diseases. tandfonline.com |
| Imidazo-pyrrolopyridine | JAK1 | Moderate to high selectivity for JAK1 over JAK2. nih.gov | Inflammatory diseases like rheumatoid arthritis. nih.gov |
| Dipyrrolopyridine | JAK | Potent JAK inhibition with improved membrane permeability. nih.gov | Autoimmune diseases, organ transplant rejection. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | JAK1 | Excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. acs.org | Inflammatory and autoimmune diseases. acs.org |
Targeted Protein Degradation Mechanisms (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent an innovative therapeutic modality that harnesses the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.govsigmaaldrich.comnih.gov Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein. nih.gov
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. biorxiv.orgnih.govarxiv.org The simultaneous binding of the PROTAC to both the POI and an E3 ligase brings them into close proximity, forming a ternary complex. nih.govbiorxiv.orgarxiv.org This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the POI. rsc.org The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to induce the degradation of multiple POI molecules. nih.govrsc.org
Design Principles for PROTACs Utilizing Pyrrolidine Scaffolds
A critical aspect of PROTAC design is the linker, which connects the two binding moieties. nih.gov The linker's length, rigidity, and chemical composition are crucial for the effective formation of a stable and productive ternary complex. nih.govresearchgate.net Pyrrolidine-containing structures can be used within the linker to impart a degree of rigidity and control the spatial orientation of the two ligands. For instance, piperidine, a six-membered heterocycle related to pyrrolidine, has been used in linkers to increase the solubility of PROTACs. nih.gov
Furthermore, the pyrrolidine scaffold is a key component of ligands for certain E3 ligases. Notably, inhibitors of the Von Hippel-Lindau (VHL) E3 ligase, which are widely used in PROTAC design, often contain a hydroxyproline moiety—a substituted pyrrolidine ring. nih.gov This highlights the direct role of the pyrrolidine scaffold in E3 ligase recruitment. The versatility of the pyrrolidine ring allows for substitutions at multiple positions, enabling fine-tuning of binding affinity, selectivity, and the physicochemical properties of the final PROTAC molecule. nih.gov
| Linker Type | Common Moieties | Key Properties | Role in PROTAC Design |
|---|---|---|---|
| Flexible Linkers | Alkyl chains, Polyethylene glycol (PEG) | Provides conformational flexibility, enhances solubility (PEG). nih.gov | Allows the POI and E3 ligase to adopt an optimal orientation for ubiquitination. nih.gov |
| Rigid Linkers | Alkynes, Phenyl rings, Heterocycles (e.g., piperidine/piperazine) | Restricts conformational freedom, can improve binding affinity through specific interactions. nih.govnih.gov | Provides better control over the ternary complex geometry; may improve cell permeability and reduce polarity. nih.gov |
| Hydrophilic Linkers | PEG, Amides, Triazoles, Piperidines | Improves solubility and balances the overall lipophilicity of the PROTAC. nih.gov | Crucial for achieving favorable pharmacokinetic and pharmacodynamic properties. nih.gov |
E3 Ubiquitin Ligase Binding and Target Protein Proximalization
The mechanism of action of a PROTAC is fundamentally dependent on its ability to induce proximity between a specific E3 ubiquitin ligase and the target protein. biorxiv.org There are over 600 E3 ligases in humans, but PROTAC development has predominantly focused on a small number, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL). sigmaaldrich.comnih.gov
The process begins with the PROTAC molecule simultaneously binding to the POI and the E3 ligase. nih.gov This forms a ternary complex (POI-PROTAC-E3 ligase), which is the critical intermediate for inducing protein degradation. biorxiv.orgresearchgate.net The formation and stability of this complex are influenced by cooperative binding effects between the proteins and the PROTAC. nih.gov
Once the ternary complex is formed, the E3 ligase acts as a scaffold, positioning its associated E2 ubiquitin-conjugating enzyme close to the target protein. rsc.org This proximity enables the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the POI. rsc.org A chain of ubiquitin molecules is built up on the target protein, a process known as polyubiquitination. nih.govrsc.org This polyubiquitin chain serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. nih.gov The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. nih.gov
Other Biological Activities
Anti-inflammatory and Antimicrobial Potential
The pyrrolidine scaffold is a constituent of numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties. mdpi.comekb.eg The anti-inflammatory potential of pyrrolidine-containing compounds is often linked to the inhibition of key inflammatory pathways. As discussed, pyrrolopyrimidine and related heterocyclic structures are potent inhibitors of JAK kinases, which are central to signaling by pro-inflammatory cytokines. wikipedia.orgyoutube.com By blocking the JAK-STAT pathway, these compounds can suppress the production and signaling of mediators that drive inflammatory and autoimmune diseases. wikipedia.orgyoutube.com
In addition to their role in modulating immune responses, pyrrolidine derivatives have been investigated for their direct antimicrobial activity. ekb.eg Studies have shown that certain novel pyrrolidine-3-carbonitrile derivatives exhibit activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg For example, structural analogues of a pyrrolidine-containing antibiotic demonstrated potent antibacterial activity, with some molecules showing stronger effects than the parent drug, suggesting potential for overcoming antibiotic resistance. semanticscholar.org The mechanism of antimicrobial action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. nih.govnih.gov The broad spectrum of activity observed for some pyrrolidine analogs makes them attractive candidates for the development of new antimicrobial agents. mdpi.com
Antioxidant Properties
Certain compounds containing the pyrrolidine moiety have been reported to possess antioxidant properties. The pyrrolidine ring is found in various natural alkaloids that exhibit biological activity, including antioxidant effects. nih.gov For example, nicotine, which contains a pyrrolidine ring, has been noted for its antioxidant properties. nih.gov The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals or chelate metal ions, thereby protecting cells from oxidative stress. While specific studies on the antioxidant properties of this compound are not widely available, the general class of substituted pyrrolidines represents a potential area for the discovery of novel antioxidant compounds.
Anticancer Activity (in vitro and in vivo animal models)
Extensive searches of scientific literature and databases have revealed no publicly available studies on the in vitro or in vivo anticancer activity of the specific compound this compound. Consequently, there are no research findings or data tables to report regarding its potential efficacy against cancer cell lines or in animal models.
Anti-biofilm Activity
There is currently no published research available detailing the anti-biofilm properties of this compound. Scientific investigations into its ability to inhibit or disrupt microbial biofilms have not been reported in the accessible literature. Therefore, no data on its anti-biofilm activity can be provided.
Receptor-Ligand Binding Kinetics and Thermodynamics
No studies concerning the receptor-ligand binding kinetics or thermodynamics of this compound have been found in the public domain. The affinity, association rates, dissociation rates, and thermodynamic profile of this compound's interaction with any biological receptor remain uncharacterized in the scientific literature.
Patent Landscape and Commercial Research Trends for 3 3 Bromophenyl 1 Ethylpyrrolidine
Analysis of Existing Patent Literature
The patent landscape for pyrrolidine-containing compounds is vast and covers a wide array of therapeutic areas. Pyrrolidine (B122466) derivatives are recognized for their diverse biological activities and are a common scaffold in drug discovery. justia.comgoogle.com Patents in this domain often claim large families of compounds, with variations in substituents on the pyrrolidine ring and the aryl group.
A review of the literature indicates that 3-aryl pyrrolidines are significant pharmacophores that exhibit potent biological activity, targeting conditions related to the central nervous system, among others. sci-hub.se The synthesis of these derivatives is a key focus, with various methodologies being developed and patented. sci-hub.se These synthetic pathways often involve key intermediates that, while not the final patented product, are crucial for their production. It is within this context that "3-(3-Bromophenyl)-1-ethylpyrrolidine" likely finds its place in the patent landscape.
The existing patent literature for related compounds points towards several key research directions:
Neurological Disorders: Pyrrolidine derivatives have been investigated for the treatment of a range of neurological conditions. For instance, certain 2-oxo-1-pyrrolidine derivatives have been patented for their potential in treating disorders like epilepsy. google.com
Metabolic and Cardiovascular Diseases: A significant area of research for pyrrolidine derivatives is in metabolic disorders. Patents exist for pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s), with applications in obesity and type-2 diabetes. google.com Furthermore, recent patent filings by major pharmaceutical companies describe pyrrolidine compounds as lipoprotein(a)-lowering agents for cardiovascular disorders. bioworld.com
Oncology and Immunology: The diverse applications of pyrrolidine derivatives extend to oncology and immunology. google.comdrugpatentwatch.com
Identification of Key Patent Holders and Research Foci
Several major pharmaceutical companies are prominent in the research and patenting of pyrrolidine-based compounds. Their research foci provide a clear indication of the commercial trends in this area.
Interactive Data Table: Key Patent Holders and Their Research Focus in Pyrrolidine Derivatives
| Key Patent Holder | Primary Research Focus with Pyrrolidine Derivatives | Example Patent Areas |
| Eli Lilly and Company | Metabolic and cardiovascular disorders. bioworld.comwikipedia.org | Lipoprotein(a)-lowering agents, GIP/GLP-1 co-agonist compounds. justia.combioworld.com |
| Janssen Pharmaceutica | Neurological and immunological disorders. google.comdrugpatentwatch.com | CCR2 receptor antagonists, antipsychotic drugs. google.compbwt.comcooley.com |
| Hoffmann-La Roche | Oncology and various other therapeutic areas. justia.comtheipmatters.com | Cancer treatment, benzodiazepine (B76468) derivatives. justia.comtheipmatters.comindiankanoon.org |
These companies have extensive patent portfolios that, while not always explicitly naming "this compound," cover the broader structural class to which it belongs. The research focus of these key players indicates a strong and ongoing commercial interest in leveraging the pyrrolidine scaffold for the development of novel therapeutics.
Emerging Patent Applications and Future Commercial Directions
Emerging patent applications continue to highlight the versatility of the pyrrolidine core structure in drug development. Recent trends suggest a move towards more complex and targeted therapies.
One of the significant emerging directions is the development of highly specific enzyme inhibitors and receptor modulators. For example, recent patents from Eli Lilly focus on pyrrolidine compounds that can modulate lipoprotein(a) levels, addressing a key risk factor for cardiovascular disease. bioworld.com This points to a future where compounds like "this compound" could serve as building blocks for highly targeted therapies.
Another area of growth is in the development of treatments for rare and complex diseases. Hoffmann-La Roche, for instance, has been active in patenting compounds for conditions like spinal muscular atrophy. justia.com The synthesis of these complex molecules often relies on a series of intermediates, and the 3-aryl-pyrrolidine structure is a valuable component in this synthetic arsenal.
The future commercial directions for compounds related to "this compound" are likely to be in:
Precision Medicine: The development of drugs that target specific genetic markers or patient populations. The adaptability of the pyrrolidine scaffold makes it suitable for creating diverse libraries of compounds for screening against new biological targets.
Combination Therapies: The use of pyrrolidine-based drugs in combination with other therapeutic agents to enhance efficacy and overcome resistance, particularly in oncology.
Advanced Drug Delivery Systems: The incorporation of these compounds into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.
Conclusion and Future Perspectives in the Research of 3 3 Bromophenyl 1 Ethylpyrrolidine
Summary of Key Research Findings and Contributions
Direct research findings on 3-(3-Bromophenyl)-1-ethylpyrrolidine are not available in the current body of scientific literature. The scientific contributions in this area are therefore inferred from studies on analogous compounds. The key takeaways from related research are:
Synthetic Accessibility : General methods for the synthesis of 3-aryl-N-alkylpyrrolidines are well-established, including palladium-catalyzed hydroarylation and reductive amination of diketones. nih.govnih.gov These methodologies provide a solid foundation for the prospective synthesis of the target compound.
Pharmacological Precedent : The pyrrolidine (B122466) scaffold is a privileged structure in drug discovery, with numerous FDA-approved drugs containing this moiety. lifechemicals.com Its derivatives have shown a broad spectrum of biological activities. nih.gov
Influence of Bromine Substitution : The presence of a bromine atom on the phenyl ring is a common feature in many bioactive molecules, often enhancing binding affinity to target proteins or modifying metabolic stability.
Unaddressed Research Questions and Challenges
The primary unaddressed question is the fundamental characterization of this compound. The following points highlight the specific knowledge gaps and potential challenges:
Optimal Synthetic Route : While general synthetic strategies exist, the development of an efficient, high-yield, and stereoselective synthesis specific to this compound has not been undertaken. Challenges may arise in achieving the desired regioselectivity and stereochemistry. mdpi.com
Physicochemical Properties : Basic properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are undetermined.
Biological Activity Profile : The compound has not been screened for any biological activity. Its potential as an anticancer, anti-inflammatory, antiviral, or CNS-acting agent remains purely speculative.
Mechanism of Action : Without a known biological target, the mechanism by which this compound might exert a pharmacological effect is entirely unknown.
Structure-Activity Relationships (SAR) : As a single, unstudied compound, no SAR data is available.
| Unaddressed Research Area | Key Questions | Potential Challenges |
| Synthesis | What is the most efficient and stereoselective method for synthesis? | Achieving high yields and purity; controlling stereoisomers. |
| Characterization | What are its fundamental physicochemical and spectroscopic properties? | Obtaining a pure sample for analysis. |
| Biological Screening | Does it possess any therapeutic potential (e.g., anticancer, antimicrobial)? | Access to a wide range of biological assays; lack of a defined target. |
| Pharmacology | What is its mechanism of action? What are its pharmacokinetic and pharmacodynamic profiles? | Deconvolution of biological targets; in vivo studies. |
Future Directions in Synthetic Chemistry and Analog Development
The path forward for the chemical investigation of this compound is clear. Future work should focus on:
Development of a Robust Synthesis : A primary objective should be the development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for further studies. Methodologies like the Mizoroki-Heck reaction or reductive amination could be explored and adapted. nih.govchemrxiv.org
Stereoselective Synthesis : Many biological activities are stereospecific. Therefore, the development of methods to selectively synthesize the (R) and (S) enantiomers of this compound will be crucial for detailed pharmacological evaluation.
Analog Library Synthesis : To build a preliminary understanding of SAR, a library of analogs should be synthesized. This could involve modifications at three key positions:
Position of the Bromo Group : Moving the bromine to the ortho- or para- positions of the phenyl ring.
Substitution on the Phenyl Ring : Replacing the bromine with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups.
N-Alkyl Group : Varying the ethyl group to other alkyl chains (methyl, propyl, etc.) to probe the impact on potency and selectivity. nih.gov
Prospects for Therapeutic Development and Further Biological Characterization
Given the pharmacological activities of related pyrrolidine derivatives, this compound and its future analogs hold potential for therapeutic development. A systematic approach to uncover this potential would involve:
Broad-Based Biological Screening : The initial step should be to screen the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation and neurological disorders.
Target Identification and Validation : If promising activity is identified, subsequent studies should focus on identifying the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and computational docking could be employed.
In Vivo Studies : For any confirmed in vitro activity, progression to animal models will be necessary to evaluate efficacy, toxicity, and pharmacokinetic properties.
Computational Modeling : In parallel with synthetic and biological work, computational studies can help predict the binding modes of this compound with various protein targets, guiding the design of more potent analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
